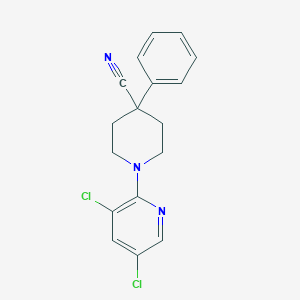![molecular formula C19H20N4O3S B12249514 8-[(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]quinoline](/img/structure/B12249514.png)
8-[(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]quinoline is a chemical compound that has garnered attention in the field of medical research due to its potential therapeutic effects. This compound features a quinoline core, which is known for its diverse biological activities, and is modified with a sulfonyl group and a pyrrolidinyl moiety, enhancing its chemical properties and biological interactions.
Preparation Methods
The synthesis of 8-[(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]quinoline involves multiple steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the quinoline core: This can be achieved through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.
Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Attachment of the pyrrolidinyl moiety: This can be done through nucleophilic substitution reactions where the pyrrolidinyl group is introduced to the quinoline core.
Final modifications: The 6-methylpyridazin-3-yl group is attached via etherification reactions, using appropriate alkylating agents and conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
8-[(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the 6-methylpyridazin-3-yl group.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Due to its potential therapeutic effects, it is being investigated for use in drug development, particularly for targeting specific diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]quinoline involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with DNA and enzymes, potentially inhibiting their function. The sulfonyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to biological targets. The pyrrolidinyl moiety may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity, chloroquine also features a quinoline core but lacks the sulfonyl and pyrrolidinyl modifications.
Quinidine: An antiarrhythmic agent with a quinoline structure, differing in its substituents and overall pharmacological profile.
Cinchonine: Another quinoline derivative used in the treatment of malaria, with a different set of functional groups.
The uniqueness of 8-[(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]quinoline lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H20N4O3S |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
8-[3-[(6-methylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]sulfonylquinoline |
InChI |
InChI=1S/C19H20N4O3S/c1-14-7-8-18(22-21-14)26-13-15-9-11-23(12-15)27(24,25)17-6-2-4-16-5-3-10-20-19(16)17/h2-8,10,15H,9,11-13H2,1H3 |
InChI Key |
ZPTXJXCGBKHDKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3-bromo-5-chloropyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12249433.png)
![N-[(2-chlorophenyl)methyl]-9-cyclopropyl-9H-purin-6-amine](/img/structure/B12249437.png)
![4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine](/img/structure/B12249443.png)
![2-{5-[3-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-benzoxazole](/img/structure/B12249444.png)
![2-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methylquinoxaline](/img/structure/B12249452.png)
![1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-(3-methylphenoxy)propan-1-one](/img/structure/B12249458.png)
![2-{1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine](/img/structure/B12249462.png)
![9-ethyl-6-[5-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B12249468.png)
![9-ethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-9H-purine](/img/structure/B12249476.png)
![4-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-ethyl-2-(methylsulfanyl)pyrimidine](/img/structure/B12249489.png)


![N-[2-(4-chlorophenyl)ethyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B12249501.png)
![3-(3-fluorophenyl)-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12249506.png)
